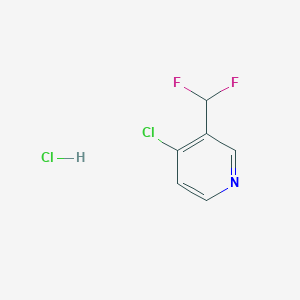![molecular formula C7H12ClF2N B1400752 4,4-Difluoro-6-azaspiro[2.5]octane hydrochloride CAS No. 1282532-00-6](/img/structure/B1400752.png)
4,4-Difluoro-6-azaspiro[2.5]octane hydrochloride
Vue d'ensemble
Description
“4,4-Difluoro-6-azaspiro[2.5]octane hydrochloride” is a chemical compound with the molecular formula C7H12ClF2N . It has a molecular weight of 183.63 .
Molecular Structure Analysis
The InChI code for “4,4-Difluoro-6-azaspiro[2.5]octane hydrochloride” is1S/C7H11F2N.ClH/c8-7(9)5-10-4-3-6(7)1-2-6;/h10H,1-5H2;1H . This code provides a unique representation of the molecular structure. Physical And Chemical Properties Analysis
“4,4-Difluoro-6-azaspiro[2.5]octane hydrochloride” is a solid at room temperature . It should be stored in a refrigerator .Applications De Recherche Scientifique
Discovery and Pharmacological Applications
Discovery of Spirofused Piperazine and Diazepane Amides as Selective Histamine-3 Antagonists Researchers identified a series of potent and selective histamine-3 receptor (H3R) antagonists based on an azaspiro[2.5]octane carboxamide scaffold. These compounds demonstrated significant efficacy in a mouse model of cognition, indicating their potential in treating cognitive disorders (Brown et al., 2014).
Anticonvulsant Properties of Azaspirosuccinimides A study synthesized and tested a series of azaspirosuccinimides for anticonvulsant activity, revealing that several compounds were effective in animal models of epilepsy. The structure-activity relationship analysis indicated that the anticonvulsant activity is closely linked to the structure of the imide fragment, suggesting these compounds' potential in epilepsy treatment (Kamiński et al., 2014).
Receptor Activity and Radioligands
Synthesis and Receptor Activity of Azaspiro Derivatives Two series of azaspiro derivatives were synthesized, exhibiting varying affinities for serotonin 5-HT1A and 5-HT2A receptors. The study found that the spacer between the amide fragment and the arylpiperazine moiety and the size of the cycloalkyl ring significantly influenced the compounds' functional properties, which could be beneficial in designing new therapeutic agents (Obniska et al., 2006).
New 1-Oxa-8-Azaspiro[4.5]decane Derivatives as Radioligands for Sigma-1 Receptors A series of azaspiro derivatives were evaluated as selective σ1 receptor ligands, demonstrating high affinity and moderate selectivity. These findings suggest their potential as brain imaging agents for σ1 receptors, contributing to the understanding and treatment of various neurological disorders (Tian et al., 2020).
Therapeutic Applications in Disease Models
Azaspirane SKF 105685 in Autoimmune Disease Models SK&F 105685, an azaspirane, showed therapeutic activity in rat models of autoimmune disease. It induced non-specific suppressor cells, suggesting its potential in developing therapies for autoimmune disorders (Badger et al., 1990).
Muscarinic Receptor Agonists in Cocaine Abuse Treatment A study explored the use of PTAC, a selective muscarinic receptor ligand, and found it effectively reduced rates of cocaine self-administration in mice. This indicates the potential use of such compounds in medical treatment for cocaine abuse (Rasmussen et al., 2000).
Therapeutic Effects of SK&F 105685 in Rat Adjuvant Arthritis Prophylactic and therapeutic administration of SK&F 105685 demonstrated significant inhibition of disease progression in adjuvant arthritic rats, indicating its potential as an anti-arthritic agent with properties that may modify disease outcome (Badger et al., 1993).
Safety And Hazards
Propriétés
IUPAC Name |
8,8-difluoro-6-azaspiro[2.5]octane;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11F2N.ClH/c8-7(9)5-10-4-3-6(7)1-2-6;/h10H,1-5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBUIJUSZIDUWFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12CCNCC2(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00736413 | |
| Record name | 4,4-Difluoro-6-azaspiro[2.5]octane--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00736413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4-Difluoro-6-azaspiro[2.5]octane hydrochloride | |
CAS RN |
1282532-00-6 | |
| Record name | 4,4-Difluoro-6-azaspiro[2.5]octane--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00736413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

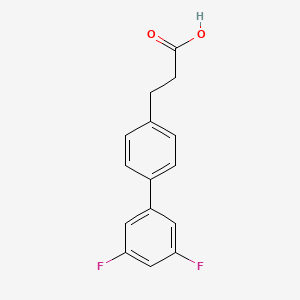
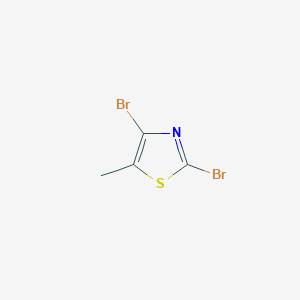
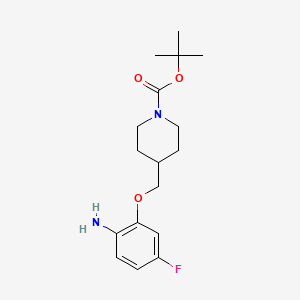
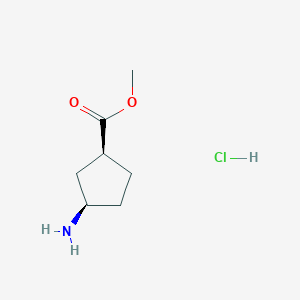
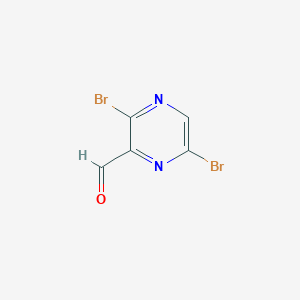
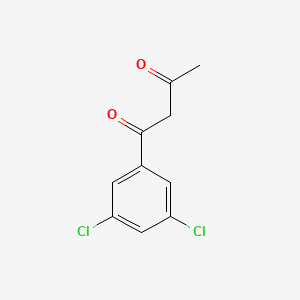
![4-[4-(N-(3-chloro-(2R)-2-hydroxy-1-propyl)amino)phenyl]morpholin-3-one](/img/structure/B1400682.png)
![N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]cyclopropanamine](/img/structure/B1400684.png)
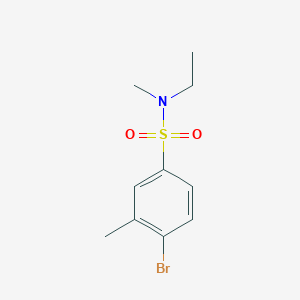
![3-[(Cyclohexylformamido)methyl]benzoic acid](/img/structure/B1400688.png)
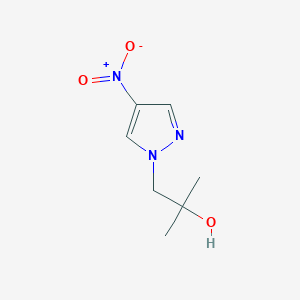
![1-{[(Thiophen-2-ylmethyl)amino]methyl}cyclohexan-1-ol](/img/structure/B1400690.png)
